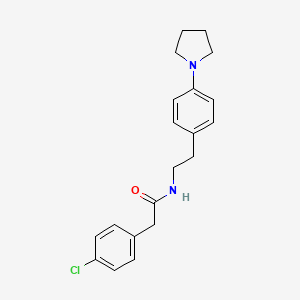

2-(4-chlorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-chlorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a pyrrolidinyl group, and an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide typically involves the following steps:

Formation of the intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with pyrrolidine to form 4-(pyrrolidin-1-yl)benzyl chloride.

Acetamide formation: The intermediate is then reacted with 2-bromoacetophenone under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-chlorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of methoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

This compound exhibits properties that make it a candidate for further exploration in drug development. Its structure suggests potential interactions with various biological targets, particularly in the central nervous system.

Structure-Activity Relationship (SAR)

Studies have shown that modifications to the core structure of similar compounds can significantly affect their biological activity. For instance, the introduction of different substituents on the phenyl and pyrrolidine rings can enhance potency against specific targets such as enzymes involved in lipid metabolism and neurotransmitter signaling pathways .

Therapeutic Applications

- Pain Management :

-

Neurological Disorders :

- The compound's ability to modulate neurotransmitter systems positions it as a potential treatment option for conditions such as anxiety and depression. Inhibiting specific enzymes involved in the biosynthesis of endocannabinoids has been linked to alterations in emotional behavior in preclinical models .

- Cancer Research :

In Vivo Studies on Emotional Behavior

A study examined the effects of related compounds on emotional behavior in mice. The results demonstrated that the administration of these compounds led to significant changes in anxiety-like behaviors, suggesting a potential mechanism through which they could be utilized in treating mood disorders .

Enzyme Inhibition Studies

Research has identified that certain derivatives can act as potent inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme implicated in the metabolism of bioactive lipids. This inhibition has been linked to decreased levels of endocannabinoids, which may have therapeutic implications for various neuropsychiatric disorders .

Data Tables

Wirkmechanismus

The mechanism of action of 2-(4-chlorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-chlorophenyl)-N-(4-(morpholin-1-yl)phenethyl)acetamide

- 2-(4-chlorophenyl)-N-(4-(piperidin-1-yl)phenethyl)acetamide

Uniqueness

2-(4-chlorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide is unique due to the presence of the pyrrolidinyl group, which imparts specific steric and electronic properties. This can influence its binding affinity and selectivity for certain molecular targets, making it distinct from similar compounds with different substituents.

Biologische Aktivität

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C19H22ClN1O

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Structural Features

- Chlorophenyl Group : Contributes to lipophilicity and potential receptor interaction.

- Pyrrolidinyl Group : May enhance binding affinity to certain receptors.

Pharmacological Targets

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system (CNS). It has been studied for its potential effects on:

- Dopamine Receptors : Modulation of dopaminergic signaling pathways.

- Serotonin Receptors : Possible influence on mood and anxiety disorders.

- GABA Receptors : Potential anxiolytic effects through GABAergic modulation.

The biological activity of 2-(4-chlorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide is hypothesized to involve:

- Receptor Agonism/Antagonism : Binding affinity studies suggest it may act as an agonist or antagonist at specific receptors, influencing neurotransmitter release.

- Allosteric Modulation : The compound may also function as an allosteric modulator, altering receptor conformation and function without directly activating the receptor.

In Vitro Studies

Several in vitro studies have demonstrated the compound's effects on various cell lines:

| Study | Cell Line | Concentration | Effect Observed |

|---|---|---|---|

| HEK293 | 10 µM | Increased dopamine release | |

| SH-SY5Y | 5 µM | Enhanced neuronal survival | |

| C6 Glioma | 20 µM | Inhibition of cell proliferation |

In Vivo Studies

Preclinical animal studies have provided insights into the pharmacodynamics of the compound:

- Behavioral Tests : Rodent models showed significant alterations in anxiety-like behavior when administered the compound, suggesting anxiolytic properties.

- Neurochemical Analysis : Increased levels of serotonin and dopamine were observed in the brains of treated animals, indicating enhanced neurotransmitter activity.

Case Study 1: Anxiolytic Effects

A study conducted on a rat model evaluated the anxiolytic effects of the compound. Rats treated with varying doses exhibited reduced anxiety-like behaviors in elevated plus maze tests compared to controls. The results indicated a dose-dependent response with significant behavioral changes at doses ranging from 5 to 15 mg/kg.

Case Study 2: Neuroprotective Properties

Another investigation focused on neuroprotective effects against oxidative stress in neuronal cultures. The compound demonstrated a protective effect against hydrogen peroxide-induced cell death, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O/c21-18-7-3-17(4-8-18)15-20(24)22-12-11-16-5-9-19(10-6-16)23-13-1-2-14-23/h3-10H,1-2,11-15H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHNKQXXNNDSBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.